Methyl 1-methylpiperidine-2-carboxylate hydrochloride

Piperidine chemistry N-alkylation Medicinal chemistry

Piperidine-based synthetic routes frequently require separate N-methylation and esterification steps, increasing time and cost. Methyl 1-methylpiperidine-2-carboxylate hydrochloride (CAS 1820603-51-7) provides both functional groups pre-installed, enabling direct entry into amidation, hydrolysis, or reduction sequences without protecting group manipulation. • Eliminates 1-2 synthetic transformations per sequence; the N-methyl group matches opioid and aminergic pharmacophores for CNS-targeted SAR. • Methyl ester serves as a versatile handle for hydrolysis to the acid, amidation, or reduction. • Supplied as hydrochloride salt (≥98% purity) with defined stoichiometry for reproducible coupling chemistry.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Cat. No. B7959366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methylpiperidine-2-carboxylate hydrochloride
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCN1CCCCC1C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-9-6-4-3-5-7(9)8(10)11-2;/h7H,3-6H2,1-2H3;1H
InChIKeyZXGYKVJTKQPBIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methylpiperidine-2-Carboxylate Hydrochloride Overview


Methyl 1-methylpiperidine-2-carboxylate hydrochloride (CAS: 1820603-51-7) is a heterocyclic piperidine derivative with molecular formula C₈H₁₆ClNO₂ and molecular weight 193.67 g/mol . The compound features a piperidine ring bearing an N-methyl group at the 1-position and a methyl carboxylate ester at the 2-position, supplied as the hydrochloride salt. It is classified as a pharmaceutical intermediate and fine chemical building block, utilized primarily in organic synthesis and medicinal chemistry research .

Workflow Medicinal chemistry and organic synthesis intermediate
Key Features Pre-functionalized N-methyl and methyl ester groups for direct elaboration
Form Hydrochloride salt for convenient handling and solubility

Methyl 1-Methylpiperidine-2-Carboxylate HCl – Irreplaceability


Piperidine-based intermediates with the same core scaffold but differing N-substitution patterns, ester groups, or salt forms exhibit distinct physicochemical and reactivity profiles that preclude simple interchangeability in synthetic workflows [1]. The presence of the N-methyl group alters the electronic environment of the piperidine nitrogen, affecting nucleophilicity, basicity, and subsequent alkylation or acylation reaction outcomes compared to non-methylated piperidine-2-carboxylate analogs. Additionally, the methyl ester moiety provides a defined handle for further synthetic elaboration (e.g., hydrolysis to the carboxylic acid, amidation, or reduction) that differentiates this compound from the corresponding free acid hydrochloride (CAS 25271-35-6) or the non-salt free base form (CAS 1690-74-0) [2]. Failure to select the precise derivative can result in altered reaction yields, unintended side reactions, or the need for additional protection/deprotection steps.

N-Methyl substitution pattern Alters nitrogen basicity and nucleophilicity compared to non-methylated piperidine-2-carboxylates; may shift reaction outcomes.
Free acid vs methyl ester Free carboxylic acid analogs require an extra esterification step, increasing sequence length and potential yield loss.
Enantiopure analogs Chiral (R)- or (S)-enantiomers differ in stereochemical outcome and cost; this racemate is not interchangeable for enantioselective synthesis.

Methyl 1-Methylpiperidine-2-Carboxylate HCl – Comparative Evidence


N-Methylation Impact on Synthetic Reactivity

The target compound contains an N-methyl group that fully saturates the piperidine nitrogen as a tertiary amine (protonated to quaternary ammonium in the hydrochloride salt form), whereas the closest analog methyl piperidine-2-carboxylate hydrochloride (CAS 32559-18-5) retains a secondary amine nitrogen capable of further N-functionalization [1]. This structural distinction fundamentally alters the compound's reactivity profile in downstream coupling reactions. In SAR studies of piperidine-based analogues of cocaine, N-demethylation of trans-(+)-3α-piperidine-based ligands was shown to lead to improved activity at SERT and NET transporters and modest changes at DAT, demonstrating that N-methylation status directly modulates biological target engagement [2]. The target compound's pre-installed N-methyl group eliminates a subsequent methylation step required when using non-methylated piperidine-2-carboxylate building blocks.

N-Methylation impact
Class-level
Target: N-CH3 (tertiary amine) vs Comparator: N-H (secondary amine)
Eliminates one N-alkylation step in synthesis
Based on structural comparison and SAR studies
Piperidine chemistry N-alkylation Medicinal chemistry Synthetic intermediate

Lipophilicity Advantage of Hydrochloride Salt

Computational chemistry data indicate that methyl 1-methylpiperidine-2-carboxylate hydrochloride exhibits a calculated LogP of 1.0655 . In contrast, the free base form methyl 1-methylpiperidine-2-carboxylate (CAS 1690-74-0) displays a lower calculated LogP of 0.6437 . This LogP differential of approximately 0.42 units reflects the enhanced lipophilicity of the hydrochloride salt form, which may influence partitioning behavior in biphasic reaction systems, chromatographic purification, and membrane permeability in biological assays. Both forms share identical TPSA (Topological Polar Surface Area) values of 29.54 Ų .

Lipophilicity (calc. LogP)
Data to verify
LogP 1.07
May support organic-phase reaction partitioning
ΔLogP +0.42 vs free base (0.64); TPSA 29.54 Ų
Lipophilicity Physicochemical properties Drug design LogP

High Purity Specification Advantage

The target compound is supplied with a purity specification of ≥98% , meeting the threshold typically required for pharmaceutical intermediate applications and complex multi-step syntheses where impurities can propagate into downstream byproducts. By comparison, the structurally related analog methyl (S)-piperidine-2-carboxylate hydrochloride (CAS 18650-39-0) is commercially available with a lower purity specification of ≥95% from some vendors, though 97% grades are also available . The higher baseline purity specification reduces the need for additional purification steps prior to use in sensitive coupling reactions or chiral resolution processes.

Purity specification
Head-to-head
≥98%
Reduces impurity tracking in subsequent steps
Comparator analog typically ≥95%
Purity Quality control Analytical chemistry Procurement

Racemic Mixture Cost Advantage

The target compound methyl 1-methylpiperidine-2-carboxylate hydrochloride is supplied as a racemic mixture (unspecified stereochemistry at the 2-position), as indicated by the absence of (R)- or (S)- stereodesignators in its IUPAC nomenclature and the non-stereospecific SMILES string CN1CCCCC1C(=O)OC.Cl . In contrast, enantiomerically pure analogs such as (R)-1-methylpiperidine-2-carboxylic acid hydrochloride (CAS not specified in target sources) and (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (CAS 136312-85-1) are also commercially available for applications requiring absolute stereochemical control . For synthetic sequences where stereochemistry is established at a later stage or where racemic intermediates are acceptable, the target compound offers a cost-advantaged procurement option relative to chiral resolution-derived enantiopure materials.

Stereochemical form
Class-level
Racemic (1:1 R/S) vs Enantiopure
Lower procurement cost for non-stereoselective steps
Racemate typically 2–5× less expensive than single enantiomer
Chiral synthesis Racemic mixture Enantiomers Cost efficiency

Pre-Functionalized Methyl Ester Efficiency

The target compound methyl 1-methylpiperidine-2-carboxylate hydrochloride (CAS 1820603-51-7) incorporates the methyl ester functional group at the 2-position, making it directly suitable for reactions requiring an ester handle, including transesterification, reduction to the corresponding alcohol, or direct amidation under appropriate conditions . In comparison, the free carboxylic acid analog 1-methylpiperidine-2-carboxylic acid hydrochloride (CAS 25271-35-6) would require an additional esterification step with methanol and acid catalysis to generate the same reactive intermediate [1]. The pre-formed ester eliminates one synthetic operation and its associated yield loss (esterification yields typically range 70-95% depending on substrate), thereby improving overall atom economy and process efficiency.

Functional group state
Head-to-head
Methyl ester pre-installed vs free carboxylic acid
Avoids esterification step and associated yield loss
Esterification typical yield 70–95%, time 4–24 h
Synthetic efficiency Ester chemistry Protecting group strategy Process chemistry

Methyl 1-Methylpiperidine-2-Carboxylate HCl – Applications


Analgesic and CNS Drug Intermediate Synthesis

This compound serves as a building block in the synthesis of novel analgesics, leveraging the piperidine scaffold's established role in opioid receptor modulation. Derivatives of piperidine have demonstrated potent analgesic effects in experimental pain models, and modifications to the piperidine ring—including the N-methyl and ester substitution patterns present in this intermediate—can enhance binding affinity to opioid receptors . The pre-installed N-methyl group aligns with the pharmacophore requirements of many CNS-active compounds, making this intermediate suitable for constructing analgesics and anti-inflammatory agents [1].

Neurotransmitter Modulators for Depression and Anxiety

Piperidine-derived compounds can modulate neurotransmitter activity, particularly in dopamine and serotonin pathways. This modulation is critical for developing treatments for conditions such as depression and anxiety disorders . Methyl 1-methylpiperidine-2-carboxylate hydrochloride provides a functionalized piperidine core upon which diverse substituents can be installed via the reactive ester group, enabling systematic SAR exploration of novel CNS-targeted pharmacophores.

Fine Chemical and Agrochemical Intermediate Production

Beyond pharmaceutical applications, this intermediate can be employed in the synthesis of specialty chemicals for materials science and agrochemical development. Its ability to undergo various chemical reactions—including alkylation, acylation, and cyclization—makes it a versatile reagent for constructing complex organic architectures with tailored properties . The compound's compatibility with established synthetic routes enables its integration into existing fine chemical manufacturing workflows without extensive process re-optimization.

Method Development with N-Methylpiperidine Scaffolds

In organic chemistry research, this compound is utilized for the preparation of complex molecules where the piperidine ring serves as a core structural element. Its pre-installed N-methyl and methyl ester functional groups enable direct participation in coupling reactions without the need for additional protection/deprotection or N-alkylation steps . This reduces the number of synthetic transformations required to access target molecular architectures, streamlining reaction sequence design and improving overall efficiency in methodology development.

Application
Selection Property
Validation Focus
Analgesic and CNS compound research
N-Methylpiperidine scaffold
Opioid receptor modulation studies
Neurotransmitter pathway research
Functionalized ester for derivatization
Dopamine/serotonin pathway SAR screening
Fine chemical & agrochemical intermediate
Compatible reactivity profile
Process integration and yield
Synthetic methodology development
Pre-functionalized building block
Reaction step economy and efficiency
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